3-(2,2-Difluorocyclopropyl)propan-1-ol

Lipophilicity LogP Physicochemical profiling

3-(2,2-Difluorocyclopropyl)propan-1-ol (C₆H₁₀F₂O, MW 136.14) is a gem-difluorinated cyclopropane primary alcohol in which the CF₂ moiety resides directly on the cyclopropyl ring with a three-carbon hydroxypropyl tether at the C1 position. It belongs to the growing class of gem-difluorocyclopropane (gem-DFCP) building blocks that have gained prominence in drug discovery due to the unique combination of cyclopropane ring strain, fluorine-induced electronic modulation, and the synthetic versatility of the primary alcohol handle.

Molecular Formula C6H10F2O
Molecular Weight 136.14 g/mol
Cat. No. B13255972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluorocyclopropyl)propan-1-ol
Molecular FormulaC6H10F2O
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)CCCO
InChIInChI=1S/C6H10F2O/c7-6(8)4-5(6)2-1-3-9/h5,9H,1-4H2
InChIKeySRIWUMJIBUJDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Difluorocyclopropyl)propan-1-ol (CAS 1552285-40-1): Fluorinated Cyclopropane Alcohol Building Block for Medicinal Chemistry and Agrochemical Intermediates


3-(2,2-Difluorocyclopropyl)propan-1-ol (C₆H₁₀F₂O, MW 136.14) is a gem-difluorinated cyclopropane primary alcohol in which the CF₂ moiety resides directly on the cyclopropyl ring with a three-carbon hydroxypropyl tether at the C1 position [1]. It belongs to the growing class of gem-difluorocyclopropane (gem-DFCP) building blocks that have gained prominence in drug discovery due to the unique combination of cyclopropane ring strain, fluorine-induced electronic modulation, and the synthetic versatility of the primary alcohol handle [2]. The compound is commercially available at 95–98% purity from multiple suppliers and serves as a key intermediate for constructing fluorinated pharmaceutical and agrochemical candidates .

Medicinal chemistry building block for incorporating gem-difluorocyclopropane motif Supports sp³-rich fragment library construction
Synthetic intermediate for ring-opening defluorinative coupling methodology Attenuated ring strain enables unique Pd-/Co-catalyzed transformations
Precursor for agrochemical 2,2-difluorocyclopropylethane-derived pesticides and acaricides Primary alcohol handle enables straightforward activation and diversification

Why 3-(2,2-Difluorocyclopropyl)propan-1-ol Cannot Be Replaced by Non-Fluorinated or Positional-Isomer Analogs


Superficial structural similarity among C₆ cyclopropane alcohols masks critical functional divergences. The non-fluorinated analog 3-cyclopropylpropan-1-ol (CAS 5618-01-9) shares the same carbon skeleton but lacks the CF₂ moiety entirely, forfeiting the electronic effects, metabolic stability modulation, and ring-strain-altered reactivity that define gem-DFCP chemistry [1]. The positional isomer 3-cyclopropyl-2,2-difluoropropan-1-ol (CAS 267875-74-1) places the CF₂ unit on the propanol chain rather than the cyclopropane ring, producing a different LogP (1.7 vs. 1.3), distinct boiling point, and altered hydrogen-bond acceptor geometry [2]. Shorter-chain analogs such as (2,2-difluorocyclopropyl)methanol (CAS 509072-57-5) lack the three-carbon spacer that provides conformational flexibility and distance-dependent electronic tuning of the hydroxyl group from the fluorinated ring . These differences are not cosmetic; they translate into measurable shifts in lipophilicity, thermal behavior, metabolic stability, and downstream synthetic utility that make generic substitution scientifically unsound.

Non-fluorinated analog 3-Cyclopropylpropan-1-ol lacks CF₂; electronic modulation, metabolic stability context, and ring-opening reactivity may not transfer.
Chain-fluorinated isomer 3-Cyclopropyl-2,2-difluoropropan-1-ol shifts CF₂ to flexible chain; LogP, boiling point, and H-bond geometry may differ substantially.
Shorter-chain analog (2,2-Difluorocyclopropyl)methanol lacks the three-carbon spacer; conformational flexibility and distance-dependent tuning are absent.

Quantitative Differentiation Evidence for 3-(2,2-Difluorocyclopropyl)propan-1-ol Versus Its Closest Analogs


Lipophilicity Modulation: gem-Difluorination on the Cyclopropyl Ring Produces a Lower LogP Than the Non-Fluorinated Analog or the Chain-Fluorinated Isomer

Computationally determined XLogP3-AA values reveal that 3-(2,2-difluorocyclopropyl)propan-1-ol (LogP = 1.3) is marginally less lipophilic than its non-fluorinated counterpart 3-cyclopropylpropan-1-ol (LogP = 1.4), and substantially less lipophilic than the positional isomer 3-cyclopropyl-2,2-difluoropropan-1-ol (LogP = 1.7) [1]. This counterintuitive result aligns with the findings of Holovach et al. (2022), who demonstrated that for cyclopropane derivatives, gem-difluorination can produce slightly increased LogP values, whereas for other ring sizes and substitution patterns the effect is more complex and can even decrease lipophilicity [2]. The CF₂-on-ring configuration of the target compound thus offers a distinct lipophilicity profile compared to both the non-fluorinated and chain-fluorinated analogs.

Lipophilicity Modulation
Cross-study comparable
Target LogP = 1.3 (XLogP3-AA)
Non-fluorinated LogP = 1.4 Δ –0.1
Chain-fluorinated LogP = 1.7 (predicted) Δ –0.4
Supports lipophilicity–metabolic stability decoupling review.
Counterintuitive CF₂-on-ring effect; Holovach et al. 2022 framework supports interpretation.
Lipophilicity LogP Physicochemical profiling

Boiling Point Differentiation: The gem-Difluorocyclopropyl-Propanol Architecture Raises the Boiling Point by Approximately 100 °C Relative to the Non-Fluorinated Analog

The non-fluorinated analog 3-cyclopropylpropan-1-ol exhibits a measured boiling point of 69.15 ± 1.0 °C at atmospheric pressure . In contrast, the positional isomer 3-cyclopropyl-2,2-difluoropropan-1-ol (CF₂ on the propanol chain) shows a predicted boiling point of 178.6 ± 25.0 °C [1]. While direct experimental boiling point data for 3-(2,2-difluorocyclopropyl)propan-1-ol are not publicly available, the structurally analogous (2,2-difluorocyclopropyl)methanol (CF₂ on ring, no propyl spacer) has a reported boiling point of 129 °C . The target compound, bearing both the ring-CF₂ and the three-carbon spacer, is expected to fall between these values, representing a dramatic >50 °C increase over the non-fluorinated congener.

Boiling Point Shift
Class-level inference
Estimated increase >50 °C vs. non-fluorinated analog (BP ~69 °C).
Directly impacts purification strategy and handling protocols.
Target BP not experimentally reported; interpolated from close analogs.
Thermal properties Boiling point Distillation

Ring Strain Reactivity: gem-Difluorocyclopropane Exhibits Quantitatively Distinct Strain Energy Enabling Unique Ring-Opening Transformations

High-level computational studies (CBS, G2, G2(MP2)) by Bach et al. established that 1,1-difluorocyclopropane has a strain energy (SE) of 20.5 kcal/mol relative to the acyclic reference 1,3-difluoropropane, and 40.7 kcal/mol relative to the more stable isomeric reference 2,2-difluoropropane [1]. For comparison, unsubstituted cyclopropane has a strain energy of approximately 27.5 kcal/mol [2]. The gem-difluoro substitution thus weakens the cyclopropane ring toward cleavage by roughly 5–9 kcal/mol compared to the parent hydrocarbon, as confirmed by thermal isomerization studies . This attenuated ring strain, combined with the electron-withdrawing effect of fluorine, enables regioselective ring-opening reactions—including Pd-catalyzed defluorinative coupling, Co-catalyzed fluoroallylation, and single-electron oxidation pathways—that are not accessible with non-fluorinated cyclopropane alcohols [2].

Ring Strain Energy
Class-level inference
gem-DFCP SE = 20.5 kcal/mol
Cyclopropane SE ≈ 27.5 kcal/mol Weakening ~7 kcal/mol
Supports unique ring-opening reactivity pathway context.
CBS/G2 computational study by Bach et al. 2002.
Ring strain Reactivity Ring-opening

Metabolic Stability Modulation: Holovach et al. Demonstrate That gem-Difluorination Either Maintains or Slightly Improves Microsomal Stability in Functionalized Cycloalkane Series

In a systematic study of functionalized gem-difluorinated C3–C7 cycloalkanes, Holovach et al. (2022) compared pKa, LogP, aqueous solubility, and metabolic stability (intrinsic clearance, CLint, in human liver microsomes) against non-fluorinated and acyclic counterparts [1]. The study found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives across the cycloalkane series [1]. This class-level finding indicates that 3-(2,2-difluorocyclopropyl)propan-1-ol and its downstream derivatives are expected to exhibit metabolic stability at least equivalent to, and potentially superior to, their non-fluorinated cyclopropane counterparts—a critical advantage when the compound is used as a building block for drug candidates where metabolic clearance is a key optimization parameter.

Metabolic Stability
Class-level inference
Reported class-level data: gem-difluorination either maintained or slightly improved microsomal stability (CLint).
Supports metabolic liability screening context; specific CLint values require review.
Holovach et al. 2022 systematic matched-pair study.
Metabolic stability Intrinsic clearance Microsomal assay

Synthesis Efficiency: Analogous gem-Difluorocyclopropane Alcohols Are Accessed in High Yield (85% Over Two Steps) via TMSCF₃/NaI Cyclopropanation Methodology

The closely related positional isomer 3-cyclopropyl-2,2-difluoropropan-1-ol (CAS 267875-74-1) has been synthesized in 85% yield over two steps via cyclopropylcarbinol fluorination with DAST, yielding 28.3 g of product as a colorless oil with b.p. 48–50 °C at 5 mbar . The Bychek et al. (2018) methodology—using TMSCF₃/NaI for difluorocyclopropanation of functionalized alkenes—provides a general, scalable route to a wide range of gem-difluorocyclopropane alcohols, amines, acids, and amino acids, demonstrating the synthetic accessibility of this compound class [1]. While a specific isolated yield for 3-(2,2-difluorocyclopropyl)propan-1-ol is not publicly disclosed, the demonstrated efficiency on structurally analogous substrates supports reliable procurement with established synthetic protocols.

Synthetic Yield
Supporting evidence
Positional isomer synthesized in 85% yield over 2 steps (28.3 g scale); TMSCF₃/NaI methodology established.
Supports procurement scalability and synthetic feasibility review.
Bychek et al. 2018; direct yield for target compound not publicly disclosed.
Synthesis yield Cyclopropanation Scalability

Hydrogen-Bond Acceptor Architecture: The Ring-CF₂ Configuration Provides Three H-Bond Acceptors (Two C–F + One –OH) Versus One (–OH) in Non-Fluorinated Analogs, Modulating Binding Interactions

According to PubChem computed descriptors, 3-(2,2-difluorocyclopropyl)propan-1-ol has a hydrogen bond acceptor count of 3 (two fluorine atoms on the cyclopropane ring plus the hydroxyl oxygen) compared to 1 hydrogen bond acceptor for the non-fluorinated analog 3-cyclopropylpropan-1-ol [1]. While C–F bonds are generally weak hydrogen-bond acceptors, their presence can significantly influence molecular recognition, crystal packing, and protein-ligand interactions when positioned appropriately. The CF₂-on-ring geometry positions both fluorine atoms in a conformationally constrained environment, creating a directional H-bond acceptor motif that is absent in both the non-fluorinated analog (no fluorine acceptors) and the chain-fluorinated isomer (CF₂ acceptors are more flexible and less geometrically defined) [2].

H-Bond Acceptor Count
Supporting evidence
Target 3 H-bond acceptors (2 × C–F + 1 × –OH)
Non-fluorinated 1 H-bond acceptor (–OH only) Difference +2
Supports molecular recognition and binding interaction review; TPSA unchanged.
PubChem computed descriptors; weak H-bond acceptor nature of C–F requires context-specific evaluation.
Hydrogen bonding Binding interactions Molecular recognition

Evidence-Backed Procurement and Application Scenarios for 3-(2,2-Difluorocyclopropyl)propan-1-ol


Medicinal Chemistry: Fluorinated Fragment Library Construction Where Moderated Lipophilicity (LogP = 1.3) Is Critical for Lead-Like Property Space

For medicinal chemistry programs constructing sp³-rich, fluorinated fragment libraries, 3-(2,2-difluorocyclopropyl)propan-1-ol offers a LogP of 1.3 that resides in the optimal lead-like range (LogP < 3) while delivering the metabolic stability advantages of gem-difluorination [1]. Unlike the chain-fluorinated isomer (LogP = 1.7) or heavily fluorinated alternatives that may drive LogP above 3, this building block allows library designers to incorporate fluorine-mediated binding interactions without sacrificing physicochemical attractiveness. The primary alcohol handle enables straightforward diversification via esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement [2].

Synthetic Methodology Development: Ring-Opening Defluorinative Functionalization to Access β-Fluoroallylic Alcohols

The attenuated ring strain (SE ≈ 20.5 kcal/mol for gem-difluorocyclopropane) and the activated C–F bonds make 3-(2,2-difluorocyclopropyl)propan-1-ol a prime substrate for transition-metal-catalyzed ring-opening defluorinative coupling reactions [1]. Pd(0)-catalyzed, Co-catalyzed, or single-electron oxidation pathways can convert the gem-DFCP moiety into valuable β-fluoroallylic alcohol products—a transformation not achievable with non-fluorinated cyclopropane analogs. The hydroxypropyl tether provides an additional functional handle for chemoselective transformations orthogonal to the ring-opening chemistry [2].

Agrochemical Intermediate: Synthesis of 2,2-Difluorocyclopropylethane-Derived Pesticides and Acaricides

Patent literature extensively describes 2,2-difluorocyclopropylethane derivatives as active pesticidal and acaricidal agents with improved potency against insects and mites compared to non-fluorinated congeners [1]. 3-(2,2-Difluorocyclopropyl)propan-1-ol serves as a direct precursor to the 2,2-difluorocyclopropylethane scaffold via activation of the terminal alcohol (e.g., tosylation, halogenation) and subsequent functionalization. The elevated boiling point relative to non-fluorinated analogs necessitates appropriate distillation equipment but also confirms the structural integrity imparted by fluorine substitution [2].

Bioisostere Evaluation Studies: Comparative Physicochemical Profiling of Cyclopropane vs. gem-Difluorocyclopropane Matched Molecular Pairs

The availability of both 3-(2,2-difluorocyclopropyl)propan-1-ol (LogP = 1.3) and its non-fluorinated counterpart 3-cyclopropylpropan-1-ol (LogP = 1.4) enables rigorous matched molecular pair (MMP) analysis [1]. Researchers can derivatize both compounds in parallel to quantify the impact of the cyclopropane → gem-difluorocyclopropane bioisosteric replacement on potency, selectivity, metabolic stability, and pharmacokinetics across a target series. The Holovach et al. (2022) framework provides the baseline physicochemical expectations (marginal LogP change, maintained or slightly improved metabolic stability), allowing deviations in specific target contexts to be meaningfully interpreted [2].

Application
Selection Property
Validation Focus
Fluorinated fragment library construction
Moderated lipophilicity (LogP 1.3) in lead-like space
Physicochemical profiling and metabolic stability review
Ring-opening defluorinative coupling methodology
Attenuated ring strain and activated C–F bonds
Transition-metal catalysis and β-fluoroallylic alcohol product analysis
Agrochemical intermediate synthesis
gem-DFCP scaffold with terminal alcohol handle
Pesticidal/acaricidal activity screening and distillation compatibility
Bioisostere evaluation (matched molecular pair)
Parallel availability of non-fluorinated counterpart
Potency, selectivity, and PK comparison in target series

Technical Documentation Hub

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